molecular formula C39H66N2O29 B12311213 N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B12311213
M. Wt: 1026.9 g/mol
InChI Key: UNMLVGNWZDHBRA-UHFFFAOYSA-N
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Description

The compound “N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a complex organic molecule characterized by multiple hydroxyl groups, acetamido groups, and oxane rings. This compound is likely to be a derivative of a polysaccharide or glycoside, given its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction steps. The specific synthetic route would depend on the starting materials and the desired configuration of the final product.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of biocatalysts, flow chemistry, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the acetamido group could yield an amine.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying carbohydrate-protein interactions.

    Medicine: As a potential therapeutic agent or drug delivery vehicle.

    Industry: As a component in the production of biodegradable materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological molecules. It could act as an inhibitor or activator of enzymes, a ligand for receptors, or a modulator of cellular pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglucosamine: A monosaccharide derivative with similar functional groups.

    Chitosan: A polysaccharide with acetamido groups.

    Heparin: A polysaccharide with multiple hydroxyl and acetamido groups.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and rings, which could confer unique biological or chemical properties. This could make it particularly useful for specific applications in research or industry.

Properties

Molecular Formula

C39H66N2O29

Molecular Weight

1026.9 g/mol

IUPAC Name

N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C39H66N2O29/c1-9-19(48)24(53)29(58)38(62-9)69-32-18(41-11(3)46)34(59)63-15(6-44)31(32)68-35-17(40-10(2)45)23(52)30(14(5-43)65-35)67-39-33(70-37-27(56)20(49)12(47)7-60-37)26(55)22(51)16(66-39)8-61-36-28(57)25(54)21(50)13(4-42)64-36/h9,12-39,42-44,47-59H,4-8H2,1-3H3,(H,40,45)(H,41,46)

InChI Key

UNMLVGNWZDHBRA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O)NC(=O)C)CO)O)NC(=O)C)O)O)O

Origin of Product

United States

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